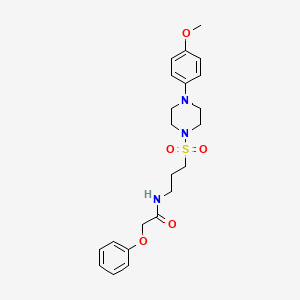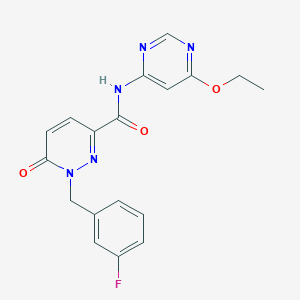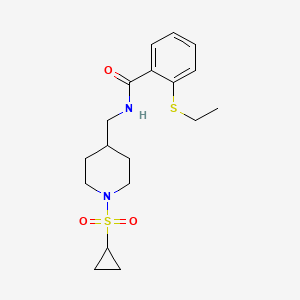
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide” is a compound that has been studied for its potential therapeutic applications . It is closely linked to the development of highly selective 5-HT1A receptor inhibitors . The compound incorporates a 4-alkyl-1-arylpiperazine scaffold .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a 4-alkyl-1-arylpiperazine scaffold . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a 4-alkyl-1-arylpiperazine scaffold . The compound bears the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .科学的研究の応用
5-HT1A Receptor Inhibitors
The compound has been found to have a high binding affinity for the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is thought to play a significant role in temperature regulation, eating, sleep, and behaviors such as sexual activity and aggression. Therefore, inhibitors of this receptor could have potential therapeutic applications in the treatment of conditions related to these functions .
Antidepressant Drugs
Given its high binding affinity for the 5-HT1A receptor, the compound could potentially be used in the development of new antidepressant drugs . Serotonin is a neurotransmitter that is known to contribute to feelings of well-being and happiness. Many current antidepressants work by increasing the levels of serotonin in the brain.
Antipsychotic Drugs
The compound’s interaction with the 5-HT1A receptor could also make it useful in the development of antipsychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, and disordered thought, principally in schizophrenia and bipolar disorder.
Anti-inflammatory Drugs
Piperazine derivatives, such as this compound, have been found to have anti-inflammatory properties . Therefore, they could potentially be used in the treatment of inflammatory conditions such as arthritis or lupus.
Anticoagulant Drugs
Piperazine derivatives have also been found to have anticoagulant properties . This means that they could potentially be used to prevent blood clots, which could make them useful in the treatment of conditions such as deep vein thrombosis or pulmonary embolism.
Antitumor Drugs
Some piperazine derivatives have been found to have antitumor properties . Therefore, this compound could potentially be used in the development of new cancer treatments.
作用機序
Target of Action
The compound N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide, exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It also shows affinity towards the 5-HT1A receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of cell proliferation .
Mode of Action
The compound interacts with its targets, the α1D and α1A adrenoceptors, and the 5-HT1A receptor, leading to a series of biochemical reactions .
Biochemical Pathways
The compound affects the cholinergic transmission pathway, which is crucial for cognitive functions . It acts as an inhibitor of acetylcholinesterase, an enzyme important in acetylcholine hydrolysis . This leads to an increase in acetylcholine levels, which can have downstream effects on various physiological processes .
Result of Action
It also exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
特性
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-10-8-19(9-11-20)24-13-15-25(16-14-24)31(27,28)17-5-12-23-22(26)18-30-21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXCDUUXIKGSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)

![tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate](/img/structure/B2802749.png)

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2802752.png)

![5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2802754.png)

![5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2802758.png)
![Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2802760.png)
![2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2802761.png)


![1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2802764.png)